(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Description
The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring three key substituents:
- A cyclopropylmethyl group at the 1-position of the pyrazole ring.
- A pyridin-4-yl group (4-pyridyl) at the 3-position.
- A hydroxymethyl (-CH2OH) group at the 4-position.
Its physicochemical properties, such as solubility and hydrogen-bonding capacity, are influenced by the polar pyridine and hydroxymethyl groups, while the cyclopropylmethyl moiety may enhance metabolic stability compared to bulkier alkyl chains .
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8,10,17H,1-2,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXLCFYJXLIHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and data tables.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Pyridin-4-yl Group : Often accomplished via coupling reactions like Suzuki or Heck coupling.
- Addition of the Cyclopropylmethyl Group : This is done through alkylation reactions using cyclopropylmethyl halides under basic conditions.
These synthetic routes are crucial for optimizing yield and purity in industrial applications .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : Compounds with a pyrazole nucleus have been shown to inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidases (MAO), leading to anti-inflammatory and analgesic effects .
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
Research has demonstrated a range of biological activities for this compound, including:
- Anti-inflammatory Effects : Compounds derived from the pyrazole structure have been found to reduce pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains, including E. coli and S. aureus .
- Potential as Anticancer Agents : Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation .
Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives, including the compound , for their ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that specific modifications led to enhanced anti-inflammatory activity, comparable to standard treatments like dexamethasone.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% | 86% |
| Compound B | 61% | 75% |
Study 2: Antibacterial Activity
Another research focused on the antibacterial efficacy of various pyrazole derivatives against clinical strains. The study utilized agar diffusion methods to assess activity.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Vancomycin |
Scientific Research Applications
Overview
The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Its unique structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry
- Pharmaceutical Development : The compound is under investigation for its potential as an anti-inflammatory and anticancer agent. Studies have indicated that similar pyrazole derivatives exhibit significant biological activities, including inhibition of specific enzymes and modulation of receptor activity .
- Mechanism of Action : The interaction of this compound with biological targets is crucial for its therapeutic efficacy. It is believed to modulate pathways related to inflammation and cancer progression by binding to specific enzymes or receptors.
Biological Research
- Target Interaction Studies : Research has focused on understanding how this compound interacts with proteins involved in disease processes, which could lead to the development of new therapeutic strategies .
- In Vivo Studies : Preliminary studies have assessed the toxicity and efficacy of this compound in animal models, providing insights into its safety profile and potential side effects .
Materials Science
- Development of Functional Materials : The unique properties of the pyrazole ring make this compound suitable for creating materials with specific optical or electronic properties. Its potential application in organic electronics and photonic devices is being explored .
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Structure | Moderate anti-inflammatory activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Structure | Lower anticancer efficacy compared to pyridin-4-yl variant |
This table illustrates how variations in substituents affect both chemical reactivity and biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Toxicity Assessments : In vivo studies have shown that this compound exhibits a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects .
- Efficacy Trials : Clinical trials are ongoing to assess its effectiveness in treating specific conditions such as chronic inflammation and certain types of cancer, with preliminary results indicating promising outcomes .
Comparison with Similar Compounds
Core Structural Modifications
The following analogs differ in substituent groups while retaining the pyrazole-methanol backbone:
Impact of Substituent Variations
- Pyridine vs. Thiophene ( vs. Target Compound):
Replacing pyridin-4-yl with thiophen-3-yl introduces a sulfur atom, which may enhance lipophilicity and alter redox properties. Thiophene’s lower basicity compared to pyridine could reduce solubility in polar solvents . - Pyridin-4-yl vs. This could stabilize specific conformations or affect receptor-binding affinities in bioactive contexts .
- Cyclopropylmethyl vs. Methyl (): The cyclopropylmethyl group introduces strain and rigidity, which may improve metabolic stability compared to the simpler methyl group. This modification is often exploited in drug design to resist oxidative degradation .
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves:
- Formation of the pyrazole core with the cyclopropylmethyl substituent at the N1 position.
- Introduction of the pyridin-4-yl substituent at the 3-position of the pyrazole ring via Suzuki-Miyaura cross-coupling.
- Installation of the hydroxymethyl group at the 4-position of the pyrazole ring, either by direct substitution or functional group transformation.
Preparation of Key Intermediates
Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- This boronate ester derivative of the pyrazole is a crucial intermediate for Suzuki coupling.
- Prepared by borylation of 1-(cyclopropylmethyl)-1H-pyrazole using bis(pinacolato)diboron in the presence of a base such as cesium carbonate in acetonitrile.
- Typical yields reported are high, around 98%, and the product is isolated as a yellow oil.
Preparation of 4-(pyridin-4-yl)boronic acid or boronate ester
- The pyridin-4-yl substituent is introduced via a boronic acid or boronate ester derivative of pyridine.
- These are commercially available or can be synthesized via lithiation and borylation of pyridine derivatives.
Suzuki-Miyaura Cross-Coupling Reaction
The key step to form the C-C bond between the pyrazole and pyridine rings is the Suzuki-Miyaura cross-coupling:
- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or Pd(dppf)Cl2 are employed.
- Base: Potassium carbonate or cesium carbonate.
- Solvent system: A mixture of 1,4-dioxane and water or acetonitrile.
- Conditions: Heating at 80–100 °C under an inert atmosphere (nitrogen or argon) for 1.5 to 4 hours.
- Outcome: Formation of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole derivatives in good to excellent yields (up to 69% reported in related systems).
Hydroxymethylation at the 4-Position of Pyrazole
- The hydroxymethyl group at the 4-position can be introduced by functional group transformation of a suitable precursor.
- One approach is the reduction of a 4-formyl or 4-carboxyl derivative of the pyrazole ring to the corresponding alcohol.
- Alternatively, direct substitution reactions on 4-halopyrazole intermediates with formaldehyde or related reagents under basic conditions can yield the methanol functionality.
- Specific protocols for this step are less commonly detailed but can be inferred from analogous heterocyclic hydroxymethylations.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel or preparative HPLC is commonly used to isolate pure compounds.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS), with typical molecular ion peaks consistent with the expected molecular weights.
- Spectral data: For example, ^1H NMR signals corresponding to cyclopropylmethyl protons, pyrazole ring protons, and methanol protons are diagnostic.
Summary of Research Findings
- The synthesis of this compound relies heavily on palladium-catalyzed cross-coupling chemistry for the construction of the biaryl linkage.
- High-yielding borylation and Suzuki coupling steps enable efficient assembly of the core structure.
- Subsequent hydroxymethylation or reduction steps introduce the methanol functionality, completing the target molecule.
- The methodology is robust and adaptable, allowing for potential modifications to the substituents on the pyrazole or pyridine rings.
- These preparation methods are supported by detailed experimental protocols and characterization data from peer-reviewed chemical literature.
Q & A
Basic Synthesis & Purification
Q: What are the standard synthetic routes for (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol, and how are intermediates purified? A:
- Synthetic Route : A common approach involves refluxing pyrazole precursors with cyclopropylmethyl and pyridinyl substituents in xylene or ethanol. For example, chloranil (1.4 mmol) in xylene under reflux for 25–30 hours facilitates cyclization .
- Purification : Recrystallization from methanol or ethanol is effective for isolating intermediates, as seen in pyrazole derivatives . Column chromatography using silica gel can resolve polar impurities, particularly for hydroxyl-containing analogs .
Advanced Yield Optimization
Q: How can reaction conditions (solvent, time, catalyst) be optimized to improve yield in the synthesis of this compound? A:
- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution reactions for pyrazole derivatives, while xylene aids in high-temperature cyclization .
- Catalysts : Chloranil acts as an oxidizing agent in cyclization steps, but its stoichiometric ratio (1:1.4) may require adjustment to minimize side products .
- Time : Extended reflux durations (30+ hours) improve conversion but risk thermal degradation; monitoring via TLC or HPLC is recommended .
Analytical Characterization
Q: Which spectroscopic and chromatographic methods resolve structural ambiguities in this compound? A:
- FTIR : Confirms hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and pyridinyl C=N (1600–1650 cm⁻¹) groups .
- HPLC : Reverse-phase C18 columns (e.g., Purospher®STAR) with UV detection at 254 nm assess purity (>95%) and identify polar impurities .
- X-ray Crystallography : Resolves stereochemical uncertainties, such as hydrogen bonding between hydroxyl and pyridinyl nitrogen (O–H···N interactions) .
Structural Stability & Crystallography
Q: How does crystal packing influence the stability and reactivity of this compound? A:
- Hydrogen Bonding : The hydroxyl group forms intermolecular O–H···N bonds with pyridinyl nitrogen, stabilizing the lattice .
- Torsional Angles : Dihedral angles between pyrazole and pyridinyl rings (e.g., ~16–50°) affect planarity and solubility .
- Thermal Analysis : TGA/DSC reveals decomposition points (~200–250°C), critical for storage and handling .
Biological Activity & SAR
Q: What in vitro models evaluate the bioactivity of this compound, and how do substituents modulate efficacy? A:
- In Vitro Models : Anticancer activity is tested via cytotoxicity assays (e.g., P19 embryonic carcinoma cells at 1 µM) . Anti-inflammatory potential is assessed through COX-2 inhibition .
- SAR Insights :
Data Contradictions in Spectral Analysis
Q: How are conflicting NMR or mass spectrometry data reconciled for this compound? A:
- NMR Discrepancies : Aromatic proton splitting patterns may overlap; use 2D-COSY or NOESY to assign signals .
- Mass Spec : High-resolution ESI-MS differentiates between molecular ion ([M+H]⁺) and adducts (e.g., [M+Na]⁺) .
- Cross-Validation : Compare with X-ray data to confirm regiochemistry of substituents .
Degradation & Stability Studies
Q: What protocols assess the compound’s stability under varying pH and temperature conditions? A:
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1 month; use DSC to detect polymorphic transitions .
Computational Modeling
Q: How do DFT calculations predict reactivity and interaction with biological targets? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
